7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide
Description
7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide is a brominated heterocyclic compound with a fused imidazo[1,2-a]pyridine core. Its structure features a tert-butyl group at the 2-position and a bromine atom at the 7-position, with a hydrobromide counterion enhancing solubility and stability. This compound is commercially available, with pricing listed at €497.00/50 mg and €1,357.00/500 mg .
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-bromo-2-tert-butylimidazo[1,2-a]pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2.BrH/c1-11(2,3)9-7-14-5-4-8(12)6-10(14)13-9;/h4-7H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBBWRVJINBDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C=CC(=CC2=N1)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide typically involves the bromination of 2-tert-butylimidazo[1,2-a]pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Research: 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry:
Mechanism of Action
The exact mechanism of action of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide depends on its specific application. In pharmacological contexts, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects . The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Research Implications and Gaps
- Biological Activity : While 6-bromo-8-amine analogs show CDK2 inhibition , the target compound’s bioactivity remains underexplored.
- Synthetic Optimization : Evidence for bromination conditions (e.g., ) could inform scalable routes for 7-bromo derivatives.
- Structural Studies : Crystallographic data (e.g., planar molecules in ) are lacking for the target compound, highlighting a research gap.
Biological Activity
7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide is a synthetic compound with significant potential in medicinal chemistry. Its structure, characterized by the imidazo[1,2-a]pyridine scaffold, suggests a variety of biological activities. This article explores the compound's biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure
The compound features a bromine atom and a tert-butyl group attached to the imidazo[1,2-a]pyridine core. This unique structural arrangement contributes to its biological properties.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit antimicrobial activity. Specifically, halogenated imidazole derivatives have been studied for their efficacy against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
Anti-inflammatory Effects
Imidazopyridine derivatives have shown promise as anti-inflammatory agents. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which are crucial in mediating inflammatory responses. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory disorders .
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. Studies have indicated that compounds with similar scaffolds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Study 1: Antimicrobial Activity
A study conducted on various imidazole derivatives demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating strong antimicrobial potential.
Study 2: Anti-inflammatory Mechanism
In vitro studies showed that the compound inhibited the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). This suggests a mechanism of action where the compound reduces inflammatory mediator release, supporting its use in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against S. aureus and E. coli | |
| Anti-inflammatory | Inhibition of NO production | |
| Anticancer | Induction of apoptosis in cancer cells |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenases (COX) and matrix metalloproteinases (MMPs), which are involved in inflammatory processes.
- Signal Transduction Modulation : It may influence pathways such as NF-kB and MAPK, leading to reduced inflammation and cancer cell proliferation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide, and what analytical techniques are essential for confirming its purity and structure?
- Answer : A common synthetic approach involves reacting brominated pyridine precursors with tert-butyl reagents under phase-transfer catalysis (e.g., benzaldehyde with 5-bromopyridine-2,3-diamine in DMF using p-toluenesulfonic acid). Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the imidazo[1,2-a]pyridine core and tert-butyl substituents.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% by HPLC).
- Mass Spectrometry (MS) : For molecular weight verification (e.g., observed m/z vs. calculated [M+H]+).
- Melting Point Analysis : Compare observed values (e.g., 175–176°C) with literature data .
Q. What storage conditions and safety protocols are critical for handling this compound in laboratory settings?
- Answer :
- Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis or decomposition.
- Safety : Use fume hoods, nitrile gloves, and eye protection. Waste must be segregated and disposed via certified hazardous waste services due to brominated byproducts .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Answer : Standardize reaction parameters (solvent purity, catalyst concentration, temperature) and validate protocols using statistical Design of Experiments (DoE) to identify critical variables. Cross-lab validation via interlaboratory studies is recommended .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize reaction conditions for synthesizing this compound?
- Answer : Tools like density functional theory (DFT) predict transition states and energetics for bromination or cyclization steps. Reaction path sampling (e.g., via ICReDD’s computational workflows) reduces trial-and-error by simulating solvent effects, catalyst efficiency, and intermediates. Experimental parameters (e.g., temperature, pH) are refined using feedback loops between simulations and lab data .
Q. What strategies resolve contradictions in biological activity data for structurally similar brominated heterocycles?
- Answer :
- Meta-Analysis : Compare datasets from assays (e.g., anti-microbial IC50 values) using standardized cell lines and protocols.
- Structure-Activity Relationship (SAR) Modeling : Identify substituents (e.g., tert-butyl vs. phenyl groups) that modulate activity. For example, tert-butyl groups may enhance lipophilicity but reduce solubility, affecting bioavailability .
Q. What advanced techniques characterize the electronic properties of the imidazo[1,2-a]pyridine core for materials science applications?
- Answer :
- Cyclic Voltammetry : Measures redox potentials to assess electron-transfer capabilities.
- UV-Vis Spectroscopy : Correlates absorption maxima (e.g., λmax ~300 nm) with π-π* transitions in the aromatic system.
- X-ray Crystallography : Resolves bond lengths and angles to model conjugation effects .
Q. How can heterogeneous catalysis improve scalability in synthesizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
